BenchChemオンラインストアへようこそ!

2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Choose 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile for its unique N1-methyl capping that eliminates H-bond donor capacity, increases metabolic stability, and provides clean SAR data unattainable with unsubstituted pyrazole analogs (CAS 1195672-98-0). The pre-installed C4-acetonitrile handle enables one-step Knoevenagel condensation to acrylonitrile libraries, reducing synthetic step count. Confirmed TYK2 kinase pharmacophore (IC50 55 nM in elaborated leads). Physicochemical profile (MW 121.14, TPSA ~42 Ų, LogP -0.6, zero HBD) is ideal for fragment screening and hit-to-lead optimization. Patent-backed for functionalized polymers. Avoid undefined mixtures that compromise SAR fidelity and regioselectivity.

Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
CAS No. 754159-15-4
Cat. No. B1388404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile
CAS754159-15-4
Molecular FormulaC6H7N3
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CC#N
InChIInChI=1S/C6H7N3/c1-9-5-6(2-3-7)4-8-9/h4-5H,2H2,1H3
InChIKeyOZAQPNNARZFABP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (CAS 754159-15-4): A Procurable Pyrazole-Acetonitrile Building Block for Heterocyclic Synthesis and Kinase-Directed Research


2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (CAS 754159-15-4) is a bifunctional heterocyclic building block (C6H7N3, MW 121.14) that features a 1-methylpyrazole core substituted at the 4-position with an acetonitrile moiety . The compound exhibits physicochemical properties including a predicted LogP of -0.60 (ACD/Labs) and a topological polar surface area of 41.6–42 Ų, indicating moderate polarity and a favorable profile for lead-like molecular design (no Rule-of-5 violations) . It is commercially available from multiple global suppliers in grades ≥97% purity, with pricing and lead times varying by region and pack size .

2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile: Why Generic Substitution with Unsubstituted or Isomeric Pyrazole Analogs Fails in Structure-Guided and Fragment-Based Workflows


The unique substitution pattern of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile—specifically the N1-methyl capping combined with the C4-acetonitrile arm—cannot be generically substituted with unsubstituted pyrazoles (e.g., 2-(1H-pyrazol-4-yl)acetonitrile, CAS 1195672-98-0) or positional isomers without introducing distinct liabilities. The N1-methyl group eliminates hydrogen-bond donor capacity from the pyrazole NH while increasing lipophilicity and metabolic stability [1], a critical differentiation that shifts the physicochemical profile and synthetic trajectory of downstream heterocyclic arrays [2]. Procurement of generic, uncharacterized pyrazole-acetonitrile mixtures would introduce undefined reactive sites, unpredictable regioselectivity in subsequent condensations, and potential H-bonding artifacts in biochemical assays, compromising the fidelity of both chemical synthesis and structure-activity relationship (SAR) interpretation.

2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile: Quantitative Differentiation Evidence vs. Pyrazole Analogs for Informed Procurement Decisions


N1-Methyl Capping Eliminates NH Donor and Alters Lipophilicity vs. Unsubstituted Pyrazole Analog (CAS 1195672-98-0)

2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile contains an N1-methyl substituent that eliminates the hydrogen-bond donor capacity present in its unsubstituted analog 2-(1H-pyrazol-4-yl)acetonitrile (CAS 1195672-98-0). This substitution increases calculated lipophilicity, with the target compound exhibiting an ACD/LogP of -0.60 and ACD/LogD (pH 7.4) of 0.21 . In contrast, the unsubstituted analog contains a free NH capable of acting as an H-bond donor, which can alter molecular recognition, permeability, and metabolic stability [1]. The methyl capping also removes the potential for N1-deprotonation under basic conditions, simplifying reaction planning in multi-step syntheses .

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Commercial Availability and Sourcing Efficiency: Multiple Global Suppliers with ≥97% Purity vs. Special-Order Analogs

2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (CAS 754159-15-4) is actively stocked and immediately procurable from multiple established chemical suppliers worldwide, with guaranteed purity specifications of ≥97% or ≥98% . In contrast, closely related analogs such as 2-(1H-pyrazol-4-yl)acetonitrile (CAS 1195672-98-0) are less widely inventoried and frequently require custom synthesis requests, which introduces longer lead times and higher cost-per-gram for early-stage discovery . The target compound's broader commercial footprint reduces procurement friction and accelerates iterative medicinal chemistry cycles.

Chemical Procurement Supply Chain Building Blocks

Synthetic Versatility: The C4-Acetonitrile Group Enables Knoevenagel Condensation for Heteroarylacrylonitrile Synthesis

The acetonitrile substituent at the C4 position of the pyrazole ring in 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile confers distinct synthetic utility, serving as a reactive methylene handle for Knoevenagel condensation reactions. This reactivity allows the construction of 2,3-disubstituted acrylonitrile derivatives bearing a pyrazole scaffold [1][2]. In contrast, unsubstituted pyrazole or pyrazole-aldehyde analogs lack this built-in reactive site, requiring additional functionalization steps to install equivalent synthetic handles. Heteroarylacrylonitriles synthesized via this route are privileged scaffolds in medicinal chemistry with documented bioactivity, including acetylcholinesterase (AChE) inhibition potential [1].

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Fragment-Derived TYK2/JAK Kinase Inhibitor Potency: The 1-Methylpyrazole-4-yl Motif Enables Nanomolar Affinity in Lead Compounds

The 1-methyl-1H-pyrazol-4-yl motif—identical to the core structure of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile—is a validated pharmacophore in ATP-competitive kinase inhibitors targeting the JAK/TYK2 family. A lead compound incorporating this motif, 2-(1-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazol-1-yl)cyclobutyl)acetonitrile, demonstrated potent inhibition of TYK2 with an IC50 of 55 nM [1]. Selectivity profiling against JAK1 (IC50 = 1.34 μM) and JAK2 (IC50 = 141 nM) was also established [1]. While the target compound is a fragment-sized precursor rather than the elaborated inhibitor, its core motif is directly responsible for kinase hinge-binding interactions. In contrast, isopropyl-substituted pyrazole-acetonitrile analogs (e.g., 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile, CAS 1859273-72-5) exhibit different steric and lipophilic profiles that may alter binding orientation and selectivity .

Kinase Inhibition TYK2 JAK Immunology

Physicochemical Profile: Topological Polar Surface Area and LogP Within Lead-Like Space vs. Bulkier Analogs

2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile exhibits a topological polar surface area (TPSA) of 41.6–42 Ų and an XLogP3 of -0.1 to ACD/LogP of -0.60 . These values place the compound squarely within favorable lead-like chemical space (TPSA < 140 Ų; LogP < 5), with zero Rule-of-5 violations and only one rotatable bond (the acetonitrile arm) . In contrast, larger N1-substituted analogs such as the isopropyl variant (CAS 1859273-72-5) possess increased calculated lipophilicity and steric bulk, which may reduce aqueous solubility and complicate fragment elaboration . The target compound's compact size (MW 121.14) makes it an ideal fragment for FBDD campaigns, whereas the unsubstituted analog (CAS 1195672-98-0) introduces an additional H-bond donor that can confound fragment screening hit interpretation .

Drug-Likeness ADME Prediction Fragment Screening

Documented Use in Patent Literature as an Intermediate for Functionalized Polymers and Heterocyclic Compounds

2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile is explicitly cited in multiple patent applications as a building block or synthetic intermediate. WO-2021134004-A1 describes cyclic compounds and methods of using same that incorporate pyrazole-acetonitrile motifs . Additionally, EP-3732210-A1 and US-2020369791-A1 disclose compositions including multiple terminally functionalized polymers where pyrazole-acetonitrile derivatives serve as functionalization agents . EP-3458488-A1 and US-2019185598-A1 further describe processes for producing functionalized polymers utilizing this compound class . In contrast, less-substituted or isomeric pyrazole analogs lack equivalent patent precedent, indicating lower industrial relevance and reduced validation as versatile synthetic intermediates.

Patent Chemistry Polymer Synthesis Pharmaceutical Intermediates

2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile: Evidence-Backed Application Scenarios for Optimized Research and Industrial Procurement


Fragment-Based Drug Discovery (FBDD) Targeting Kinase ATP-Binding Sites, Particularly TYK2/JAK Family

This compound serves as a validated fragment-sized building block for kinase inhibitor discovery. Its 1-methylpyrazol-4-yl motif is a confirmed kinase hinge-binding pharmacophore, with elaborated lead compounds demonstrating TYK2 inhibition at IC50 = 55 nM . The favorable physicochemical profile—MW 121.14, TPSA ~42 Ų, LogP -0.60 to -0.1, zero H-bond donors—makes it ideal for fragment screening libraries where minimal functionality reduces false-positive rates and facilitates efficient hit-to-lead optimization . Researchers pursuing TYK2 or JAK-family targets should prioritize this compound over unsubstituted analogs (which introduce an additional H-bond donor) or bulkier N1-substituted variants (which increase lipophilicity and may reduce ligand efficiency) [2].

Synthesis of Heteroarylacrylonitrile Libraries via Knoevenagel Condensation

The pre-installed acetonitrile group at the C4 position provides an activated methylene handle for Knoevenagel condensation with diverse aldehydes, enabling efficient synthesis of 2,3-disubstituted acrylonitrile derivatives bearing the 1-methylpyrazole scaffold . This one-step transformation is more efficient than multi-step functionalization required for pyrazole analogs lacking this reactive site. Heteroarylacrylonitriles are privileged scaffolds in medicinal chemistry with documented AChE inhibitory activity and serve as versatile precursors to bioactive heterocycles . Procuring this specific building block reduces synthetic step count and improves overall library throughput.

Functionalized Polymer Synthesis and Advanced Material Development

Patent literature explicitly references 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile and its derivatives in compositions for terminally functionalized polymers (EP-3732210-A1, US-2020369791-A1) and processes for producing functionalized polymers (EP-3458488-A1, US-2019185598-A1) . The nitrile group serves as a versatile handle for further functionalization or as a polar moiety that modifies polymer properties. Industrial procurement teams developing functionalized polymers should select this established intermediate over less-documented pyrazole analogs to leverage existing patent precedent and reduce development risk.

Medicinal Chemistry SAR Exploration of N1-Substituted Pyrazole Pharmacophores

For medicinal chemistry programs investigating the impact of N1-substitution on pyrazole-containing pharmacophores, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile provides a defined, synthetically tractable starting point. The N1-methyl group eliminates the NH hydrogen-bond donor present in unsubstituted pyrazoles (CAS 1195672-98-0) , while the acetonitrile handle allows straightforward elaboration to amides, amines, or heterocycles . In contrast, isopropyl-substituted analogs (CAS 1859273-72-5) introduce greater steric bulk and lipophilicity that may confound SAR interpretation or reduce solubility. This compound occupies an optimal middle ground for systematic SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.